7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid
Description
7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS: 24090-40-2) is a derivative of 4,7-dioxoheptanoic acid (DOHA) featuring a 4-methoxyphenyl substituent. This compound is structurally characterized by two ketone groups at positions 4 and 7 and a carboxylic acid terminus. It is primarily utilized in synthetic chemistry as a precursor for generating pyrrole adducts via Paal-Knorr condensations, particularly in the context of carboxyethylpyrrole (CEP)-modified biomolecules . Its applications span biomedical research, including the study of age-related macular degeneration (AMD) through the creation of CEP-protein conjugates .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-19-12-6-2-10(3-7-12)13(16)8-4-11(15)5-9-14(17)18/h2-3,6-7H,4-5,8-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIXTVZXAZEZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366397 | |
| Record name | 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24090-40-2 | |
| Record name | 4-Methoxy-γ,ζ-dioxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24090-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid
General Synthetic Strategy
The preparation of this compound typically involves multi-step organic synthesis, starting from appropriately substituted aromatic precursors and building the heptanoic acid chain with keto functionalities. The key synthetic challenges include the installation of the dioxo (β-diketone) moiety at positions 4 and 7 and the introduction of the 4-methoxyphenyl substituent at position 7.
Common Synthetic Routes
Friedel-Crafts Acylation-Based Route
A widely employed approach involves Friedel-Crafts acylation of 4-methoxybenzene derivatives with suitable acylating agents such as succinic anhydride or diketene derivatives. This reaction introduces the heptanoic acid backbone with keto groups.
Step 1: Friedel-Crafts acylation of 4-methoxytoluene or anisole with succinic anhydride or diketene using a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent (e.g., dichloromethane or carbon disulfide).
Step 2: Oxidation of intermediate ketone functionalities to form the 4,7-dioxo pattern, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Step 3: Hydrolysis and purification steps to isolate the target acid.
Condensation and Hydrolysis Route
Alternatively, condensation reactions between 4-methoxybenzaldehyde or acetophenone derivatives and malonic acid or its esters under basic conditions can form intermediates that undergo hydrolysis and oxidation to yield the target compound.
Reaction Conditions and Catalysts
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation; sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for base-catalyzed condensations.
Solvents: Dichloromethane, carbon disulfide, or acetic acid for acylation; ethanol or water for condensation and hydrolysis.
Temperature: Typically maintained between 0°C and 80°C depending on the step to optimize yield and minimize side reactions.
Purification and Characterization
Purification: Column chromatography using silica gel with solvent systems such as ethyl acetate/hexane; recrystallization from appropriate solvents.
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), High-Performance Liquid Chromatography (HPLC) for purity, and Mass Spectrometry (MS) for molecular weight confirmation.
Detailed Research Findings and Data Tables
Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 4-Methoxybenzene, Succinic anhydride, AlCl3 | Dichloromethane | 0–25 | 4–6 | 70–85 | Moisture-free conditions needed |
| Oxidation | KMnO4 or CrO3 | Acetic acid | 25–50 | 2–3 | 65–80 | Controlled addition to avoid overoxidation |
| Hydrolysis and Work-up | Dilute HCl or H2SO4 | Water/Ethanol | 50–70 | 1–2 | 75–90 | Neutralization and extraction |
| Purification | Silica gel chromatography | Ethyl acetate/hexane | Ambient | — | 90–95 | High purity product obtained |
Structural and Physical Data
Mechanistic Insights
The electron-donating methoxy group on the phenyl ring slightly reduces electrophilicity at the diketone positions compared to electron-withdrawing substituents, affecting reactivity in nucleophilic addition reactions.
The β-diketone moiety enables keto-enol tautomerism, which is critical for subsequent synthetic transformations such as cyclizations or condensations.
Industrial Considerations
Scale-up involves continuous flow reactors to maintain precise control over reaction parameters, improving yield and purity.
Green chemistry approaches emphasize minimizing hazardous reagents and solvents, with alternatives to chromium-based oxidants under investigation.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below compares 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid with structurally related compounds:
*Calculated based on molecular formula.
Reactivity in Paal-Knorr Condensations
- 4,7-Dioxoheptanoic Acid (DOHA): Reacts with primary amines to form CEP adducts but suffers from low efficiency (pyrrole-to-protein ratio ~1.6:1) and protein precipitation .
- However, its ester derivative (Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate) achieves moderate yields (~49%) in synthesis, suggesting improved handling .
- However, solubility challenges persist .
Biological Activity
7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS No. 24090-40-2) is a compound that has garnered attention for its potential biological activities. This article reviews the mechanisms of action, pharmacological properties, and various biological activities associated with this compound, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group attached to a phenyl ring and a dioxoheptanoic acid backbone. Its molecular formula is , with a molecular weight of 272.28 g/mol. The presence of functional groups such as the methoxy and carbonyl enhances its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Compounds with similar structures have shown the following modes of action:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Binding : The methoxy group enhances binding affinity to certain receptors, potentially modulating their activity.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting a potential role in oxidative stress reduction.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies suggest that compounds in this class may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
- Antimicrobial Properties : Preliminary findings indicate potential efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Antioxidant Effects : Its ability to reduce oxidative stress has been documented, which could be beneficial in preventing chronic diseases.
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions using 4-methoxyacetophenone and diketene derivatives. Purity optimization involves HPLC (≥95% purity) with a C18 column and methanol/water mobile phase (60:40 v/v). Recrystallization in ethanol or acetonitrile is recommended to remove polar impurities .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR in DMSO-d6 confirm the methoxyphenyl (δ 3.8 ppm for OCH) and ketone groups (δ 2.4–2.8 ppm for diketone protons).
- IR : Strong absorption bands at 1700–1750 cm (C=O stretching) and 1250 cm (C-O of methoxy group).
- Mass Spectrometry : ESI-MS (negative mode) shows [M-H] at m/z 263.1, aligning with its molecular weight (264.27 g/mol) .
Q. How can researchers assess its preliminary antioxidant activity?
- Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. IC values ≤50 μM indicate significant activity. Include Trolox as a positive control and validate via dose-response curves in triplicate .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-Dependent Studies : Test concentrations from 1 μM to 1 mM in cell-free and cellular systems (e.g., HepG2 cells).
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) under varying pH and redox conditions.
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., diarylheptanoids) to identify trends in substituent-driven activity .
Q. What experimental designs are optimal for studying its serotonin 5-HT3 receptor modulation?
- Methodological Answer :
- Radioligand Binding Assays : Use [H]GR65630 as a competitive ligand in HEK293 cells expressing human 5-HT3 receptors.
- Electrophysiology : Patch-clamp recordings to measure ion channel inhibition (IC values).
- Mutagenesis : Replace methoxy groups with halogens to assess steric/electronic effects on binding affinity .
Q. How can computational modeling predict its reactivity in organic synthesis?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify nucleophilic (diketone carbons) and electrophilic (methoxyphenyl ring) sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior .
Q. What strategies mitigate diketone instability during storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -80°C.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions.
- Degradation Monitoring : Track ketone oxidation via monthly FT-IR analysis .
Key Research Challenges
- Stereochemical Complexity : The compound’s α,β-unsaturated diketone moiety may lead to racemization; chiral HPLC (Chiralpak IA column) is required for enantiopure synthesis .
- Biological Target Ambiguity : Use CRISPR-Cas9 knockout models to confirm 5-HT3 receptor specificity versus off-target effects on monoamine oxidases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
